molecular formula C17H17ClN2O3 B11023709 N-(4-butylphenyl)-4-chloro-2-nitrobenzamide

N-(4-butylphenyl)-4-chloro-2-nitrobenzamide

Cat. No.: B11023709
M. Wt: 332.8 g/mol
InChI Key: UCOJHSFEMNWERJ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-4-chloro-2-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a butyl group attached to a phenyl ring, a chloro group, and a nitro group on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butylphenyl)-4-chloro-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-butylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-butylphenyl)-4-chloro-2-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: N-(4-butylphenyl)-4-chloro-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and 4-butylaniline.

Scientific Research Applications

Chemistry: N-(4-butylphenyl)-4-chloro-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential medicinal properties, including anti-inflammatory and antimicrobial activities. It is also explored as a lead compound in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(4-butylphenyl)-4-chloro-2-aminobenzamide: A reduction product of N-(4-butylphenyl)-4-chloro-2-nitrobenzamide.

    N-(4-butylphenyl)-4-chloro-2-hydroxybenzamide: A hydrolysis product of this compound.

    N-(4-butylphenyl)-4-chloro-2-methoxybenzamide: A substitution product of this compound.

Uniqueness: this compound is unique due to the presence of both a nitro group and a chloro group on the benzamide backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-(4-butylphenyl)-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C17H17ClN2O3/c1-2-3-4-12-5-8-14(9-6-12)19-17(21)15-10-7-13(18)11-16(15)20(22)23/h5-11H,2-4H2,1H3,(H,19,21)

InChI Key

UCOJHSFEMNWERJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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